molecular formula C21H21N3O3 B2819510 N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034422-95-0

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2819510
CAS No.: 2034422-95-0
M. Wt: 363.417
InChI Key: IDLLNWRYGAHKCN-UHFFFAOYSA-N
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Description

N-{[3-(Furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

  • Furan-3-yl: A five-membered oxygen-containing heterocycle, contributing electron-rich aromaticity.
  • 4-Phenyloxane-4-carboxamide: A tetrahydropyran (oxane) ring substituted with a phenyl group and a carboxamide moiety, enhancing conformational flexibility and lipophilicity.

This compound’s design likely targets central nervous system (CNS) disorders, as the oxane-carboxamide motif is associated with improved blood-brain barrier penetration .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(21(7-12-26-13-8-21)17-4-2-1-3-5-17)24-14-18-19(23-10-9-22-18)16-6-11-27-15-16/h1-6,9-11,15H,7-8,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLLNWRYGAHKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-3-yl and pyrazin-2-yl intermediates. These intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions. The final step involves the formation of the oxane ring and the carboxamide group through cyclization and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

  • The oxane ring in the target compound provides greater conformational flexibility compared to the rigid oxazole cores in OCM-31–OCM-33. This may enhance binding to flexible enzyme pockets (e.g., kinases or GPCRs) .
  • The trifluoromethyl groups in ’s compounds increase metabolic stability but reduce solubility, whereas the furan in the target compound balances electron density and solubility .

Substituent Effects :

  • Halogenated phenyl groups (e.g., OCM-31’s fluoro, OCM-32’s iodo) improve target affinity and stability but may hinder CNS penetration. The phenyloxane in the target compound avoids heavy halogens, favoring brain exposure .
  • The pyrazine-furan combination in the target compound offers dual hydrogen-bonding (pyrazine) and π-π stacking (furan) capabilities, contrasting with OCM-33’s pyridine, which has weaker basicity .

Synthetic Efficiency :

  • While the target compound’s yield is undocumented, the high yields (85–95%) of ’s trifluoromethyl derivatives suggest that optimizing coupling reactions (e.g., amide bond formation) could improve scalability .

Biological Implications :

  • OCM-31–OCM-33 exhibit GSK-3β inhibition, a trait linked to neurodegenerative disease therapy. The target compound’s oxane-carboxamide group may similarly target kinases but with distinct selectivity due to its larger core .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide with high purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazine-furan core followed by coupling to the oxane-carboxamide moiety. Key considerations include:

  • Stepwise Functionalization : Introduce the furan-3-yl group to the pyrazine ring via nucleophilic substitution or cross-coupling reactions, ensuring regioselectivity .
  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazine-furan intermediate to the oxane-carboxamide group under inert conditions .
  • Optimization : Employ high-throughput screening to identify optimal solvents (e.g., DMF or acetonitrile) and catalysts (e.g., triethylamine) for improved yield and purity .
  • Purification : Utilize column chromatography or recrystallization to isolate the final compound, with HPLC validation for purity (>95%) .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic signals for the furan (δ 7.4–8.1 ppm) and pyrazine (δ 8.5–9.0 ppm) rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the chair conformation of the oxane ring and spatial arrangement of substituents .

Advanced: What strategies optimize synthetic yield under varying reaction conditions?

Answer:
Yield optimization requires systematic parameter tuning:

  • Temperature Control : Pyrazine-furan coupling reactions often proceed optimally at 60–80°C, while amide bond formation may require lower temperatures (0–25°C) to minimize side reactions .
  • Catalyst Screening : Test bases like DBU or DMAP to enhance reaction efficiency in heterocyclic functionalization .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between solvent polarity, reagent stoichiometry, and reaction time .
  • Continuous Flow Chemistry : Improves scalability and reduces byproduct formation in multi-step syntheses .

Advanced: How can researchers investigate this compound’s interactions with biological targets?

Answer:
Mechanistic studies employ:

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using 3^3H-labeled analogs) quantify affinity for target receptors (e.g., kinases or GPCRs) .
  • Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding poses within active sites, guided by the compound’s furan-pyrazine pharmacophore .
  • In Vitro Profiling : Cell-based assays (e.g., cytotoxicity or enzyme inhibition) validate activity, with IC50_{50} determination in cancer or microbial models .
  • Metabolic Stability Tests : Liver microsome assays assess CYP450-mediated degradation to inform pharmacokinetic optimization .

Basic: What potential biological applications are suggested by its structural features?

Answer:
The furan-pyrazine-oxane architecture suggests:

  • Antimicrobial Activity : Furan moieties disrupt bacterial membrane integrity, while the pyrazine core may inhibit folate synthesis .
  • Kinase Inhibition : The planar pyrazine ring and carboxamide group could target ATP-binding pockets in kinases .
  • CNS Penetration : The oxane ring’s lipophilicity may enhance blood-brain barrier permeability for neurotherapeutic applications .

Advanced: How do structural modifications alter pharmacokinetic properties?

Answer:
Rational modifications include:

  • Trifluoromethyl Substitution : Enhances metabolic stability and binding affinity (e.g., replacing phenyl with CF3_3-phenyl) .
  • Oxane Ring Manipulation : Introducing polar groups (e.g., -OH) improves solubility but may reduce membrane permeability .
  • SAR Studies : Systematic variation of the furan substituents (e.g., electron-withdrawing groups) tunes electronic properties and target engagement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential methods:

  • FT-IR Spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and furan C-O-C vibrations (~1015 cm1^{-1}) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazine-furan region .
  • Elemental Analysis : Validates C, H, N, O composition within 0.3% of theoretical values .

Advanced: How does this compound compare to analogs with similar heterocycles?

Answer:
Comparative analysis reveals:

Analog Structural Features Biological Activity
Pyridazine derivatives Pyridazine core, chloro substituentHigher kinase selectivity
Pyrazole-furan hybrids Pyrazole instead of pyrazineEnhanced antibacterial potency
Oxane-free analogs Linear carboxamideReduced CNS penetration

Key differences include the pyrazine ring’s electron-deficient nature (enhancing π-π stacking) and the oxane ring’s conformational rigidity .

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